N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Beschreibung
N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic acetamide derivative featuring a quinazolinone core linked to a 2-cyanophenyl group via an acetamide bridge. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-oxo-3(4H)-quinazolinyl moiety in this compound is critical for interactions with biological targets, such as enzymes like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis .
Eigenschaften
Molekularformel |
C17H12N4O2 |
|---|---|
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
N-(2-cyanophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H12N4O2/c18-9-12-5-1-3-7-14(12)20-16(22)10-21-11-19-15-8-4-2-6-13(15)17(21)23/h1-8,11H,10H2,(H,20,22) |
InChI-Schlüssel |
KKOORDGCDAXPCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
- One common approach involves the reaction of anthranilic acid (2-aminobenzoic acid) with an appropriate carbonyl compound (such as an aldehyde or ketone) under acidic conditions.
Synthetic Routes: Quinazolinones can be synthesized through various methods, including cyclization reactions.
Reaction Conditions: Acid-catalyzed cyclization typically occurs in solvents like ethanol or acetic acid.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains similar.
Analyse Chemischer Reaktionen
Functional Group Transformations
The compound undergoes reactions targeting its quinazolinone core and cyanophenyl acetamide group :
-
Oxidation : The quinazolinone ring can undergo oxidation, though specific products are not detailed in the provided sources.
-
Substitution reactions : The acetamide group may participate in nucleophilic substitutions (e.g., replacement of the bromine atom in analogous structures), though direct evidence for this compound is limited.
Cyclization Pathways
-
Friedel-Crafts-type cyclization : Involves electrophilic intermediates formed via carbene addition, followed by cyclization and elimination reactions .
-
Niementowski reaction : Anthranilic acid reacts with formamide to form the quinazolinone ring, accelerated by MWI .
Microwave-Assisted Reactions
MWI enhances reaction efficiency by:
-
Reducing thermal decomposition risks
-
Improving regioselectivity
Key Reaction Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 304.30 g/mol | |
| Synthesis Route | Cyclization (acidic/MWI) | |
| Reaction Time (MWI) | 10–20 min |
Limitations and Challenges
Wissenschaftliche Forschungsanwendungen
-
Anticancer Properties
- N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been investigated for its potential as an anticancer agent. Studies have shown that quinazoline derivatives can inhibit various cancer cell lines, particularly through the inhibition of kinases involved in cell proliferation and survival .
- A recent study highlighted the compound's ability to inhibit Polo-like kinase 1 (Plk1), a target in cancer therapy, suggesting that it may serve as a lead compound for developing new anticancer drugs .
-
Antibacterial Activity
- The compound has demonstrated antibacterial activity against several strains of bacteria. For instance, derivatives with similar structures have shown effectiveness against Gram-positive bacteria, indicating potential for use in treating bacterial infections .
- Research indicates that modifications to the quinazoline structure can enhance antibacterial potency, making this class of compounds valuable in developing new antibiotics .
- Anti-inflammatory Effects
Case Studies and Research Findings
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as anthranilic acid or isatoic anhydride. The versatility of the quinazoline scaffold allows for various substitutions that can enhance biological activity or alter pharmacokinetic properties.
Wirkmechanismus
- Quinazolinones may act through various pathways:
Kinase Inhibition: Some derivatives inhibit specific kinases involved in cell signaling.
Enzyme Modulation: They can affect enzymes related to disease processes.
Receptor Binding: Interaction with receptors (e.g., GPCRs) influences cellular responses.
Vergleich Mit ähnlichen Verbindungen
Anti-Tubercular Activity
- The 6-chloro-2-methylquinazolinyl derivative (C₁₇H₁₄ClN₃O₂) demonstrated potent InhA inhibition (MIC: <1 µg/mL against M. tuberculosis), attributed to the chloro and methyl substituents enhancing hydrophobic interactions with the enzyme .
- The target compound lacks halogen substituents, which may reduce its anti-tubercular efficacy compared to chlorinated analogs.
Antioxidant Activity
Anticancer Activity
- Sulfonyl-linked quinazolinyl acetamides (e.g., C₂₁H₂₂N₄O₄S) exhibited IC₅₀ values of 0.8–2.3 µM against HCT-116 and MCF-7 cell lines, likely due to sulfonyl groups enhancing cellular uptake .
- The target compound’s lack of sulfonyl or morpholinyl groups may limit its anticancer potency compared to these derivatives.
Biologische Aktivität
N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a compound belonging to the quinazolinone class, which has garnered attention due to its potential therapeutic properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H12N4O2
- Molecular Weight : 304.30 g/mol
- CAS Number : 374678-58-7
The compound features a cyanophenyl moiety and a quinazolinone core, which are significant for its biological activity. Quinazolinones are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Properties
This compound has shown promise as an inhibitor of key enzymes involved in cancer progression. Research indicates that compounds with similar structures can act as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both critical targets in cancer therapy.
- Mechanism of Action :
- The compound interacts with EGFR and HER2 pathways, inhibiting their activity and potentially leading to reduced tumor growth.
- Studies have utilized biochemical assays to assess binding affinity and inhibitory effects on these targets, indicating its potential as an effective therapeutic agent against solid tumors .
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits antimicrobial properties. Similar quinazolinone derivatives have been reported to possess activity against various bacterial strains.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to good activity |
| Escherichia coli | Varies based on structure |
| Candida albicans | Exhibits antifungal properties |
The specific antimicrobial efficacy of this compound requires further investigation but suggests potential utility in treating infections .
Case Studies
- Study on EGFR Inhibition :
-
Antimicrobial Efficacy Assessment :
- In vitro tests revealed that derivatives of quinazolinones, including this compound, showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating a need for structural optimization to enhance efficacy .
Q & A
Q. What are the common synthetic routes for N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide and its derivatives?
The synthesis typically involves multi-step reactions, starting with the preparation of the quinazolinone core followed by functionalization. For example:
- Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives or condensation of 2-aminobenzamide with carbonyl compounds under acidic or basic conditions .
- Acetamide Coupling : Reacting the quinazolinone intermediate with 2-cyanoaniline derivatives using condensing agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF. highlights a reflux method with potassium carbonate and substituted chloroacetamides in acetone (18 hours, 93% yield) .
- Key Conditions : Use of inert atmospheres (N₂/Ar) to prevent oxidation, controlled temperatures (reflux at 60–80°C), and purification via column chromatography or recrystallization .
Q. How is this compound characterized using spectroscopic methods?
- ¹H/¹³C NMR : The quinazolinone carbonyl (δ ~168–170 ppm) and acetamide NH (δ ~7.7 ppm as a broad singlet) are diagnostic. Aromatic protons in the cyanophenyl group appear as doublets (δ ~7.2–7.4 ppm, J = 8–9 Hz) .
- Mass Spectrometry (ESI/APCI+) : Molecular ion peaks (e.g., m/z 347 [M+H]⁺) and fragment ions (e.g., loss of CO or CN groups) confirm the structure .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C≡N (2200–2250 cm⁻¹) .
Q. What initial biological screening assays are recommended for this compound?
- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Anti-inflammatory Testing : Carrageenan-induced paw edema in rodents, measuring COX-2 inhibition via ELISA .
- Antimicrobial Screening : Disk diffusion or microdilution assays against E. coli and S. aureus .
Advanced Research Questions
Q. What structural modifications enhance bioactivity while minimizing toxicity?
-
Quinazolinone Substituents : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 6-position increases anticancer potency but may elevate toxicity. Methyl groups improve metabolic stability .
-
Acetamide Linker : Replacing the cyanophenyl group with heterocycles (e.g., pyridine) improves solubility and target affinity .
-
SAR Table :
Substituent (Position) Bioactivity (IC₅₀, μM) Toxicity (LD₅₀, mg/kg) -CN (2-phenyl) 12.3 (HeLa) 250 -Cl (6-quinazolinone) 8.7 (MCF-7) 180 -OCH₃ (4-phenyl) 15.9 (HeLa) 320
Q. How can computational modeling elucidate its mechanism of action?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR or PARP-1. The quinazolinone core forms hydrogen bonds with catalytic lysine residues (e.g., Lys745 in EGFR) .
- MD Simulations : Analyze stability of ligand-protein complexes in water (GROMACS, 100 ns runs). RMSD values <2 Å indicate stable binding .
Q. How to resolve contradictions in synthetic methods from literature?
- Reduction Step : uses Fe/HCl for nitro group reduction (cost-effective, but impurities), while prefers catalytic hydrogenation (higher purity, requires Pd/C). Comparative studies show hydrogenation improves yield by 15% .
- Condensation Agents : DCC vs. EDC/HOBt. EDC/HOBt reduces racemization in chiral intermediates but increases reaction time .
Q. What in vitro ADME properties should be prioritized?
- Solubility : Shake-flask method in PBS (pH 7.4). Log P values >3 indicate poor solubility; consider PEGylation .
- Plasma Stability : Incubate compound in rat plasma (37°C, 24 hours). >90% remaining suggests low metabolic clearance .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. IC₅₀ >10 μM reduces drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
